Palmarumycin CP(1)

描述

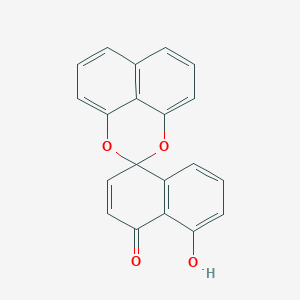

Structure

2D Structure

3D Structure

属性

CAS 编号 |

159933-90-1 |

|---|---|

分子式 |

C20H12O4 |

分子量 |

316.3 g/mol |

IUPAC 名称 |

8'-hydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,4'-naphthalene]-1'-one |

InChI |

InChI=1S/C20H12O4/c21-14-7-3-6-13-19(14)15(22)10-11-20(13)23-16-8-1-4-12-5-2-9-17(24-20)18(12)16/h1-11,21H |

InChI 键 |

LVOXAJYEGVDSQA-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C1)OC4(C=CC(=O)C5=C4C=CC=C5O)OC3=CC=C2 |

规范 SMILES |

C1=CC2=C3C(=C1)OC4(C=CC(=O)C5=C4C=CC=C5O)OC3=CC=C2 |

其他CAS编号 |

159933-90-1 |

同义词 |

palmarumycin CP(1) palmarumycin CP1 |

产品来源 |

United States |

Source and Isolation Methodologies of Palmarumycin Cp 1

Microbial Producers of Palmarumycin CP(1)

The primary sources of Palmarumycin CP(1) are microorganisms, particularly fungi that live as endophytes within various plants. These fungi have proven to be prolific producers of a diverse range of secondary metabolites, including the palmarumycin class of compounds.

Fungal Endophytes as Biosynthetic Hubs

Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, are a significant source of novel and biologically active natural products. Several species of these fungi have been identified as producers of Palmarumycin CP(1).

Coniothyrium palmarum is a key fungal species from which Palmarumycin CP(1) and its analogues, Palmarumycins CP1-CP4, were first isolated. pitt.edutu-braunschweig.de These compounds are distinguished by a unique structure where a 1,8-dihydroxynaphthalene unit is linked via a spiroacetal to another partially reduced naphthalene (B1677914) unit. researchgate.net The structure of these metabolites was determined following their isolation from this endophytic fungus, which was itself isolated from Lamium purpureum. researchgate.net Research has also identified Palmarumycins C1-C16 from an unidentified Coniothyrium species. pitt.edu

The endophytic fungus Berkleasmium sp. Dzf12, isolated from the medicinal plant Dioscorea zingiberensis, is another significant producer of palmarumycins. mdpi.comnih.govmdpi.com While this species is noted as a high producer of various palmarumycins, including C2, C3, C12, and C13, the isolation of Palmarumycin CP(1) specifically has also been associated with this genus. researchgate.netmdpi.comfrontiersin.orgresearchgate.net Studies have explored enhancing the production of these compounds in liquid culture through various methods, such as the addition of biocompatible organic solvents. mdpi.comresearchgate.net

An endophytic fungus identified as Edenia sp., isolated from a leaf of Petrea volubilis in Panama, has been shown to produce a range of palmarumycins. nih.gov While this particular study led to the isolation of several other palmarumycin compounds like CP2, CP17, and CP18, the genus is a recognized source of this class of metabolites. nih.govacs.orgresearchgate.netcapes.gov.brmdpi.comresearchgate.net The isolation process from Edenia sp. typically involves bioassay-directed fractionation of extracts from both the fermentation broth and the mycelium. nih.govacs.orgresearchgate.netcapes.gov.br

The freshwater aquatic fungus Decaisnella thyridioides has also been identified as a source of Palmarumycin CP(1). acs.orgnih.govacs.orgnih.gov In a study investigating bioactive metabolites from this fungus, which was collected from submerged wood, Palmarumycin CP(1) was isolated alongside several new related compounds named decaspirones. nih.govacs.orgnih.gov The isolation from solid-state fermentation cultures involved extraction with ethyl acetate (B1210297) followed by fractionation to yield the pure compound. nih.gov

Isolation from Plant Sources Containing Endophytes

Interestingly, Palmarumycin CP(1) has also been isolated directly from a plant source, blurring the lines between microbial and plant metabolites.

Three deoxypreussomerins, including Palmarumycin CP1, were isolated from the stems of Jatropha curcas. nih.govcapes.gov.br This finding is significant as it represents the isolation of these compounds from a plant source in considerable amounts. nih.govcapes.gov.br The presence of these compounds in the plant is likely due to the endophytic fungi residing within its tissues, which are the actual biosynthetic producers.

Jatropha curcas

Palmarumycin CP(1) is a naturally occurring spirobisnaphthalene that has been identified and isolated from plant sources. nih.gov A significant source of this compound is the perennial shrub Jatropha curcas, a plant belonging to the Euphorbiaceae family. scialert.netresearchgate.net This plant is native to Mexico and subtropical regions of America but is now cultivated in tropical areas worldwide. researchgate.net

Research has successfully isolated Palmarumycin CP(1) from the stems of Jatropha curcas. scialert.netresearchgate.netcapes.gov.br In a notable study, researchers collected stems of the plant to extract and characterize its chemical constituents. nih.gov This process yielded a group of related deoxypreussomerin-type compounds, which included the known Palmarumycin CP(1) alongside two novel compounds identified as palmarumycin JC1 and palmarumycin JC2. researchgate.netnih.gov The isolation from a plant source was significant as it demonstrated that these complex molecules could be obtained in appreciable quantities from flora. capes.gov.brnih.gov The bark of Jatropha curcas has also been investigated, revealing the presence of these deoxypreussomerins. smj.org.sa

Advanced Separation Techniques for Palmarumycin CP(1)

The isolation of Palmarumycin CP(1) from its natural source material involves a multi-step process that relies on advanced separation and purification techniques to separate the target compound from a complex mixture of other metabolites.

Advanced Separation Techniques for Palmarumycin CP(1)

Bioassay-Guided Fractionation Strategies

Bioassay-guided fractionation is a pivotal strategy used in natural product chemistry to systematically separate components of a crude extract based on their biological activity. nih.govmdpi.com This approach involves a stepwise separation of the initial extract into various fractions using chromatographic techniques. Each resulting fraction is then tested for a specific biological activity, such as antimicrobial or cytotoxic effects. nih.gov The most active fractions are selected for further separation, and the process is repeated until a pure, biologically active compound is isolated. mdpi.com

In the context of the isolation of spirobisnaphthalenes from Jatropha curcas, this methodology is highly relevant. The co-isolates of Palmarumycin CP(1), namely palmarumycin JC1 and palmarumycin JC2, were identified as potent antibacterial constituents. researchgate.netcapes.gov.brnih.gov This strongly suggests that antibacterial assays were employed to guide the fractionation process, allowing researchers to focus on the fractions that exhibited inhibitory activity against specific microorganisms, such as Staphylococcus aureus, ultimately leading to the isolation of the pure compounds. researchgate.net

Chromatographic Purification Approaches (e.g., Column Chromatography, Semi-Preparative HPLC)

Following initial extraction from the plant material (e.g., stems of Jatropha curcas), chromatographic techniques are essential for the purification of Palmarumycin CP(1).

Column Chromatography is typically the first major purification step. The crude or partially purified extract is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. pitt.edu Compounds within the mixture separate based on their differential adsorption to the silica gel and solubility in the mobile phase. This process results in the collection of various fractions, simplifying the mixture and concentrating the compounds of interest. For palmarumycin-type compounds, a gradient of solvents, such as hexanes and ethyl acetate, is often used to elute the fractions from the silica gel column. pitt.edu

Semi-Preparative High-Performance Liquid Chromatography (HPLC) is frequently used for the final purification step to obtain high-purity compounds. mdpi.como-cp.de This technique offers higher resolution and efficiency than standard column chromatography. thermofisher.commetwarebio.com Fractions enriched with Palmarumycin CP(1) from the initial column chromatography are injected into the semi-preparative HPLC system. mdpi.com This system uses a high-pressure pump to pass the sample through a column with smaller particles (often a reversed-phase C18 column), allowing for very fine separation of closely related compounds. mdpi.commetwarebio.com The process yields highly pure Palmarumycin CP(1), suitable for structural elucidation and further scientific investigation. o-cp.de

Biosynthetic Pathways and Engineering of Palmarumycin Cp 1

Proposed Biosynthetic Precursors and Intermediates

The construction of the complex spirobisnaphthalene scaffold of palmarumycin CP(1) begins with simpler, fungus-derived molecular building blocks. Key precursors and subsequent intermediates have been identified through total synthesis and biosynthetic studies. researchgate.netrsc.orgnih.gov

Role of 1,8-Dihydroxynaphthalene (DHN) in Spirobisnaphthalene Formation

1,8-Dihydroxynaphthalene (DHN) is a fundamental precursor in the biosynthesis of palmarumycin CP(1) and other spirobisnaphthalenes. nih.govresearchgate.netnih.gov Spirobisnaphthalenes are typically formed from two 1,8-dihydroxynaphthalene-derived units that are bridged by a spiroketal linkage. tandfonline.comresearchgate.net The biosynthesis is hypothesized to proceed via the oxidative coupling of these DHN units. pitt.eduresearchgate.net Specifically, the process involves the dimerization of DHN to create the core structure of palmarumycins. researchgate.net This oxidative dimerization is a critical step that leads to the formation of the characteristic spiroketal bridge. nih.govresearchgate.net

Intermediates Derived from 5-Methoxytetralone

Alongside DHN, 5-methoxytetralone serves as another crucial starting material in the synthesis of palmarumycin CP(1). researchgate.netrsc.orgnih.gov Synthetic routes have been developed that utilize the ketalization of 5-methoxytetralone with 1,8-dihydroxynaphthalene. rsc.org One of the early key steps in the total synthesis of palmarumycin CP(1) is the condensation of 5-methoxytetralone with a derivative of 1,8-naphthalenediol, which leads to the formation of a spiroacetal intermediate. pitt.edu This intermediate then undergoes further reactions, including oxidation and demethylation, to yield the final palmarumycin CP(1) product. researchgate.net

Enzymatic and Mechanistic Insights into Palmarumycin CP(1) Biosynthesis

The biosynthesis of palmarumycin CP(1) is orchestrated by a suite of specialized enzymes that catalyze the intricate steps of its formation. These enzymes are encoded by a dedicated gene cluster and are responsible for the key chemical transformations, including polyketide synthesis, dimerization, and stereoselective modifications. nih.govfrontiersin.org

Involvement of Type 1 Iterative Polyketide Synthase (iPKS) Gene Clusters

The biosynthesis of the naphthalene (B1677914) precursors for palmarumycins is linked to a type 1 iterative polyketide synthase (iPKS) gene cluster. frontiersin.orgcapes.gov.brnih.gov These large, multi-domain enzymes are responsible for the assembly of polyketide chains from simple acyl-CoA precursors. wikipedia.org In the fungus Lophiostoma sp. F6932, a putative iPKS was identified and its involvement in palmarumycin biosynthesis was confirmed through gene knockout experiments. frontiersin.orgcapes.gov.brnih.gov Disruption of the ketosynthase (KS) domain of this PKS led to the cessation of palmarumycin production, confirming the crucial role of this gene cluster in synthesizing the polyketide backbone of the naphthalene units. frontiersin.orgcapes.gov.brnih.gov

Phenolic Oxidative Dimerization Mechanisms

A key step in the formation of the spirobisnaphthalene core is the phenolic oxidative dimerization of two naphthalene-derived units. nih.govpitt.edu This reaction is catalyzed by a highly unusual and multifunctional cytochrome P450 enzyme, designated PalA. nih.govresearchgate.net PalA facilitates the oxidative dimerization of 1,8-dihydroxynaphthalene, which results in the formation of the defining spiroketal linkage of the palmarumycin family. nih.govresearchgate.net Biochemical studies have shown that this dimerization proceeds through a binaphthyl ether intermediate. nih.govresearchgate.net This enzymatic transformation is a prime example of how nature utilizes oxidative coupling to generate molecular complexity. nih.gov

Stereoselective Epoxidation Reactions

Following the formation of the basic spiroketal structure, further modifications occur, including stereoselective epoxidation. This reaction introduces an epoxide group onto the palmarumycin core with a high degree of stereospecificity. researchgate.netsaskoer.ca In the synthetic pathway towards palmarumycin C2, an intermediate for other palmarumycins, the stereoselective epoxidation of palmarumycin CP(1) is a key step. researchgate.netrsc.org This reaction has been achieved using reagents like t-BuOOH catalyzed by N-benzylcinchoninium chloride, yielding the epoxide with high enantiomeric excess. researchgate.net The formation of a three-membered epoxide ring occurs on one face of the alkene, making the reaction diastereospecific. saskoer.camasterorganicchemistry.com Such stereocontrolled reactions are critical in determining the final three-dimensional structure and, consequently, the biological activity of the natural product.

The production of complex natural products like Palmarumycin CP(1) in commercially viable quantities often requires the development of sophisticated strategies to enhance yields from their native microbial producers. Research has focused on manipulating fungal culture conditions and employing advanced genetic tools to boost the output of these valuable secondary metabolites.

**3.3. Strategies for Enhancing Palmarumycin CP(1) Production

Chemical elicitation involves the addition of small molecules to a microbial culture to induce or enhance the production of secondary metabolites. This strategy often works by activating silent biosynthetic gene clusters or by influencing global regulatory pathways.

In the context of palmarumycin production, several chemical elicitors have been explored. The use of epigenetic modifiers is a common approach. For instance, treating fungal endophyte cultures with the DNA methyltransferase inhibitor 5-azacytidine (B1684299) and the histone deacetylase inhibitor suberoylanilide hydroxamic acid (SAHA) has been shown to increase the number of biologically active fungal strains. researchgate.netcncb.ac.cnnih.govthieme-connect.com This approach can lead to the discovery and enhanced production of novel and known compounds, including new palmarumycin analogues from strains like Lophiotrema sp. F6932. cncb.ac.cnnih.govfrontiersin.org

Specific chemical agents can also directly influence the metabolic output of a particular fungus. In a study on the endophytic fungus Anteaglonium sp. FL0768, the addition of the histone acetyltransferase inhibitor anacardic acid altered the secondary metabolite profile. nih.gov More dramatically, the incorporation of copper (II) ions (Cu²⁺) into the potato dextrose broth (PDB) medium fundamentally affected the biosynthetic pathway, leading to the production of several pentaketide (B10854585) dimers, including Palmarumycin CP(1). nih.gov This demonstrates that metal ions can act as powerful chemical elicitors, redirecting biosynthetic pathways toward the formation of specific desired compounds.

Systematic optimization of fermentation parameters is a cornerstone of enhancing secondary metabolite production. This involves adjusting the composition of the growth medium and the physical conditions of the culture to maximize yield.

Varying the fermentation media is a primary strategy. Studies have utilized different in-house liquid media, such as CF02LB, CF18LB, and CF28ST, to screen for optimal secondary metabolite production from various fungal strains. frontiersin.org The growth of fungal strains in multiple media has been shown to induce biological activity in strains that were previously inactive, highlighting the critical role of the nutritional environment. nih.gov For example, the endophytic fungus Berkleasmium sp. Dzf12, a known producer of other palmarumycins, was subjected to medium optimization where glucose, peptone, and yeast extract were identified as the most significant factors for stimulating production. researchgate.net

The addition of metal ions to the fermentation broth has also proven to be an effective strategy for increasing palmarumycin yields. In cultures of Berkleasmium sp. Dzf12, the addition of specific concentrations of Ca²⁺, Cu²⁺, and Al³⁺ resulted in a significant increase in the total yield of palmarumycins C₁₂ and C₁₃. nih.gov The study found that optimal concentrations of these ions could boost production by up to 6-fold compared to the basal medium. nih.gov This effect is also seen in Anteaglonium sp., where Cu²⁺ specifically triggers the production of Palmarumycin CP(1). nih.gov Another technique involves creating an aqueous-organic solvent two-phase system, which can enhance the yield of palmarumycins by extracting the compounds from the aqueous phase, thereby reducing potential feedback inhibition. researchgate.netresearchgate.net When liquid paraffin (B1166041) was used in the culture of Berkleasmium sp. Dzf12, the yield of palmarumycin C₁₃ increased 4.35-fold. researchgate.netresearchgate.net

Table 1: Effect of Metal Ion Elicitation on Palmarumycin Production in Berkleasmium sp. Dzf12 Data sourced from studies on related palmarumycins, illustrating a promising strategy for Palmarumycin CP(1).

| Metal Ion | Optimal Concentration (mmol/L) | Fold Increase in Total Yield (Palmarumycins C₁₂ + C₁₃) |

| Ca²⁺ | 10.00 | ~4.00 |

| Cu²⁺ | 1.50 | ~3.47 |

| Al³⁺ | 3.00 | ~3.49 |

| Combined (Ca²⁺, Cu²⁺, Al³⁺) | 7.58, 1.36, 2.05 | ~6.00 (for Palmarumycin C₁₃) |

Genetic engineering offers a precise and powerful tool for manipulating the biosynthetic pathways of natural products. Techniques like CRISPR/Cas9 allow for targeted gene editing to understand and engineer these complex pathways.

A critical first step in pathway engineering is the validation of the genes responsible for producing the compound of interest. The biosynthetic gene cluster for palmarumycins has been identified and validated using CRISPR/Cas9 technology in the endophytic fungus Lophiotrema sp. F6932, which was isolated from a white mangrove. dntb.gov.uacapes.gov.brresearchgate.net This fungus produces palmarumycin analogues, and whole-genome sequencing identified a putative type 1 iterative polyketide synthase (iPKS) gene, named PAL, as the likely core of the biosynthetic cluster. dntb.gov.uaresearchgate.netnih.gov

To confirm the function of this gene cluster, researchers used a ribonucleoprotein (RNP)-mediated CRISPR/Cas9 system to create a targeted deletion of the essential ketosynthase (KS) domain within the PAL gene. dntb.gov.uacapes.gov.brresearchgate.netnih.gov The process involved introducing double-strand breaks at specific locations upstream and downstream of the KS domain, followed by homology-directed repair with a hygromycin resistance cassette. dntb.gov.uacapes.gov.brnih.gov The resulting deletion mutants exhibited a distinctly different colony morphology and, crucially, were no longer able to produce palmarumycins. dntb.gov.uaresearchgate.netresearchgate.netnih.gov This experiment provided definitive proof of the PAL gene cluster's role in palmarumycin biosynthesis. dntb.gov.uaresearchgate.net Such validation is a foundational step for future engineering efforts, such as overexpressing key genes or knocking out competing pathways, to enhance the production of specific compounds like Palmarumycin CP(1).

Chemical Synthesis and Analog Development of Palmarumycin Cp 1

Total Synthesis Strategies for Palmarumycin CP(1) and Related Naphthoquinone Spiroketals

The assembly of the Palmarumycin core architecture has been approached through several distinct synthetic routes. These strategies primarily differ in their method of constructing the central spiroketal system, a key structural motif. Key methodologies include biomimetic oxidative cyclizations, pericyclic reactions to build the carbocyclic framework, direct formation of the ketal linkage, and various coupling strategies.

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, has been effectively utilized in the synthesis of the Palmarumycin core. researchgate.net This strategy involves the cycloaddition of a benzoquinone 1,8-dihydroxynaphthalene acetal with a suitable diene, such as 1-methoxy-1,3-butadiene. nih.gov This pericyclic reaction constructs a significant portion of the carbon skeleton in a single, stereocontrolled step. Subsequent transformations, including dehydrogenation, cleavage of methyl ethers, and redox manipulations, convert the Diels-Alder adduct into the final natural products, Palmarumycin CP(1) and Palmarumycin CP(2). nih.gov

Direct ketalization represents one of the most straightforward methods for constructing the spiroketal core of Palmarumycins. This approach typically involves the acid-catalyzed reaction of a tetralone derivative with 1,8-dihydroxynaphthalene (DHN). researchgate.net For the synthesis of Palmarumycin CP(1), 5-methoxytetralone is reacted with DHN to form the spiroketal intermediate. researchgate.net This intermediate is then subjected to a series of oxidation and demethylation steps to yield the final target molecule. researchgate.net This strategy has been successfully applied to the total synthesis of not only Palmarumycin CP(1) but also a variety of related natural products, including Palmarumycin CP(17) and Palmarumycin BGs. researchgate.net The primary challenge in this approach can be the harsh acidic conditions, which may lead to the cleavage of the ketal bond in sensitive substrates. researchgate.net

Table 2: General Steps in Direct Ketalization Synthesis of Palmarumycin CP(1)

| Step | Reaction | Precursor/Intermediate |

|---|---|---|

| 1 | Direct Ketalization | 5-methoxytetralone and 1,8-dihydroxynaphthalene (DHN) |

| 2 | Oxidation | Spiroketal intermediate |

| 3 | Further Oxidation (e.g., with DDQ) | Aromatic ring A precursor |

| 4 | Demethylation (e.g., with B-bromocatecholborane) | Methoxy-Palmarumycin precursor |

Convergent synthetic designs, where different fragments of a molecule are synthesized separately before being joined together, offer significant efficiency. A highly convergent three-component coupling strategy has been highlighted in the synthesis of complex natural products from research groups also involved in Palmarumycin analog synthesis. pitt.edu This approach was notably featured in the asymmetric total synthesis of bistramide C, a structurally distinct marine natural product. pitt.edu While the direct application of this specific three-component strategy to the final assembly of Palmarumycin CP(1) is not explicitly detailed, the principle of convergent fragment coupling remains a powerful strategy in natural product synthesis, minimizing linear step count and allowing for modular analog development.

Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA), have emerged as powerful tools in organic synthesis due to their low toxicity and reactivity that mimics heavy metal reagents. pitt.edu These reagents are particularly effective in promoting oxidative cyclization reactions to form spirocyclic systems. pitt.edursc.org In the context of Palmarumycin synthesis, hypervalent iodine-promoted spiroketalization serves as a key method for constructing the spiroketal core. pitt.edu The reaction proceeds via the oxidation of a phenolic precursor, leading to dearomatization and subsequent intramolecular nucleophilic attack by a hydroxyl group to forge the spiroketal linkage. rsc.org This methodology has been successfully incorporated into the total synthesis of complex natural products featuring spiroketal moieties. pitt.edu

A sophisticated strategy for the construction of the spirobisnaphthalene core involves a sequence of a Suzuki-Miyamura cross-coupling followed by a silver-mediated cationic cyclization. researchgate.net The Suzuki-Miyamura reaction is first employed to create a key C-C bond, forming a biaryl precursor. This modern cross-coupling method is known for its mild conditions and tolerance of a wide range of functional groups. Following the formation of the biaryl intermediate, a silver salt is used to promote a cationic cyclization, which results in the formation of the spiroketal ring system. researchgate.net This multi-step sequence represents an advanced approach to the synthesis of the Palmarumycin framework, showcasing the power of modern catalytic methods in natural product synthesis. researchgate.net

Synthetic Methodologies for Palmarumycin CP(1) Analog Development

The development of synthetic analogs of Palmarumycin CP(1) is crucial for exploring its full therapeutic potential and understanding its structure-activity relationships. Various synthetic methodologies have been employed to modify the core structure of Palmarumycin CP(1), leading to the creation of derivatives with potentially enhanced biological activities.

Mitsunobu Coupling for Ether Derivatives

The Mitsunobu reaction is a versatile and reliable method for the stereospecific conversion of alcohols to a variety of other functional groups, including ethers. This reaction has been successfully applied in the development of Palmarumycin CP(1) analogs. A notable application involves the use of polymer-supported triphenylphosphine (PS-PPh3) in a Mitsunobu coupling reaction to generate a library of ether derivatives of Palmarumycin CP(1) researchgate.net. This solid-phase approach offers advantages in terms of simplified purification and isolation of the desired products.

The general scheme for the Mitsunobu coupling to produce Palmarumycin CP(1) ether derivatives involves the reaction of Palmarumycin CP(1), which contains a hydroxyl group, with a suitable alcohol in the presence of a phosphine, such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The use of polymer-supported triphenylphosphine facilitates the removal of the phosphine oxide byproduct by simple filtration researchgate.net.

Table 1: Examples of Alcohols Used in Mitsunobu Coupling with Palmarumycin CP(1)

| Alcohol | Resulting Ether Derivative |

| Methanol | Methoxy (B1213986) derivative |

| Ethanol | Ethoxy derivative |

| Benzyl alcohol | Benzyloxy derivative |

| Furfuryl alcohol | Furfuryloxy derivative |

This table is illustrative and based on the general applicability of the Mitsunobu reaction.

Organocatalytic and Metal-Catalyzed Modifications

Both organocatalysis and metal-catalysis have played significant roles in the modification of Palmarumycin CP(1) and the synthesis of its analogs. These catalytic approaches offer high levels of stereoselectivity and efficiency.

An example of organocatalysis is the stereoselective epoxidation of the α,β-unsaturated ketone moiety in Palmarumycin CP(1). This reaction has been achieved using the organocatalyst N-benzylcinchoninium chloride, yielding the corresponding epoxide with a high enantiomeric excess rsc.orgnih.gov. This stereoselective modification is a key step in the synthesis of other Palmarumycin analogs, such as Palmarumycin C1 rsc.orgnih.gov.

Metal catalysts have also been employed in various transformations. For instance, cerium(III) chloride hydrate has been used to promote the ring-opening and elimination of the epoxide intermediate, leading to the formation of other Palmarumycin derivatives rsc.orgnih.gov. In other synthetic efforts towards related spiroketals, a chiral zirconocene-catalyzed methylalumination has been utilized for the asymmetric synthesis of key fragments pitt.edu. Furthermore, platinum-based catalysts have been investigated for the hydrogenation of certain functionalities within the Palmarumycin scaffold pitt.edu.

Challenges in Analog Synthesis due to Structural Complexity

The synthesis of Palmarumycin CP(1) analogs is not without its challenges, primarily stemming from the inherent structural complexity of the molecule. The pentacyclic spiroketal core, multiple stereocenters, and the presence of sensitive functional groups present significant synthetic hurdles nih.govelsevierpure.com.

One of the key challenges lies in the construction of the spiroketal moiety with the correct stereochemistry. The formation of this intricate system often requires carefully designed synthetic routes and stereoselective reactions. Additionally, the presence of sensitive functional groups, such as the 8-hydroxyl or 8-chlorine substituents found in related spirobisnaphthalenes, adds another layer of complexity to the synthesis researchgate.netmdpi.com. These groups can be prone to undesired side reactions under various reaction conditions, necessitating the use of protecting groups and mild reaction protocols.

Stereochemical Aspects in Palmarumycin CP(1) Synthesis

The biological activity of chiral molecules like Palmarumycin CP(1) is often highly dependent on their stereochemistry. Therefore, controlling the stereochemical outcome of the synthesis is of paramount importance. The synthesis of Palmarumycin CP(1) and its analogs involves several stereochemical considerations, particularly concerning the stereogenic centers within the spiroketal core.

A significant achievement in the stereocontrolled synthesis of Palmarumycin analogs is the asymmetric epoxidation of the enone system of Palmarumycin CP(1) acs.org. As mentioned earlier, the use of a chiral organocatalyst, N-benzylcinchoninium chloride, allows for the highly enantioselective formation of the epoxide rsc.orgnih.gov. This stereocenter then directs the stereochemistry of subsequent transformations.

Table 2: Stereoselective Epoxidation of Palmarumycin CP(1)

| Catalyst | Reagent | Enantiomeric Excess (ee) | Reference |

| N-benzylcinchoninium chloride | t-BuOOH | 90.7% (at 25 °C), 97.9% (at 0 °C) | rsc.org |

The absolute configuration of the final products is often determined through a combination of spectroscopic techniques, such as NMR and circular dichroism, and in some cases, X-ray crystallography nih.gov. The development of synthetic routes that allow for the selective formation of a single enantiomer is a primary goal in the synthesis of Palmarumycin CP(1) and its analogs, as it enables a clear understanding of the relationship between stereochemistry and biological function rijournals.comresearchgate.netnih.govyoutube.com. The inherent chirality of the starting materials or the use of chiral catalysts and auxiliaries are common strategies to achieve this stereochemical control rijournals.comresearchgate.netyoutube.com.

Molecular Pharmacology and Biological Activities of Palmarumycin Cp 1

Antineoplastic and Cytotoxic Mechanisms of Action

The potential of Palmarumycin CP(1) as an anticancer agent stems from its ability to disrupt key cellular processes involved in cancer cell growth and survival. aacrjournals.orgnih.gov Its primary mechanism of action involves the inhibition of the thioredoxin (Trx) redox system, a critical regulator of cellular redox balance and signaling pathways that are often dysregulated in cancer. nih.govaacrjournals.org

The cytosolic thioredoxin system is composed of thioredoxin-1 (Trx-1) and thioredoxin reductase-1 (TrxR-1). nih.gov TrxR-1 is an NADPH-dependent enzyme that catalyzes the reduction of Trx-1. nih.gov This system plays a crucial role in maintaining a reducing intracellular environment and is involved in various cellular processes, including cell proliferation and apoptosis. aacrjournals.org Trx-1 is frequently overexpressed in many human tumors, which is associated with increased cell proliferation and decreased apoptosis. nih.govaacrjournals.org Consequently, inhibiting TrxR-1 is a strategic approach to disrupt the activity of overexpressed Trx-1 in cancer cells. nih.gov

Palmarumycin CP(1) has been identified as a potent inhibitor of purified human TrxR-1. nih.govaacrjournals.org Studies have shown that it effectively inhibits the enzyme's activity. For instance, a water-soluble prodrug of a Palmarumycin CP(1) analog, PX-916, which rapidly converts to its active form, demonstrated potent inhibition of purified human TrxR-1 with a half-maximal inhibitory concentration (IC₅₀) of 0.28 µM, a value similar to that of Palmarumycin CP(1) itself. nih.govaacrjournals.org Another analog, PX-960, also showed a strong inhibitory effect on human TrxR with an IC₅₀ of 0.27 µM. scielo.br

Table 1: Inhibitory Activity of Palmarumycin CP(1) and its Analogs on Purified Human TrxR-1

| Compound | IC₅₀ (µM) for Purified Human TrxR-1 |

|---|---|

| Palmarumycin CP(1) | ~0.28 nih.govaacrjournals.org |

| PX-916 | 0.28 nih.govaacrjournals.org |

Beyond its effect on the purified enzyme, Palmarumycin CP(1) and its analogs also demonstrate inhibitory activity against TrxR-1 within a cellular context. nih.govaacrjournals.org For example, the prodrug PX-916 inhibited TrxR-1 activity in MCF-7 human breast cancer cells with an IC₅₀ of 0.25 µM. nih.govaacrjournals.org When MCF-7 cells were treated with 1 µM of PX-916, there was a time-dependent inhibition of cellular TrxR, reaching its maximum at 24 hours. nih.gov Palmarumycin CP(1) itself was found to be the most effective against MCF-7 breast cancer cells, with an IC₅₀ value of 1.0 µM for cell growth inhibition. scielo.brscielo.br

Table 2: Cellular Inhibitory Activity of Palmarumycin CP(1) and its Analog PX-916

| Compound | Cell Line | Parameter | IC₅₀ (µM) |

|---|---|---|---|

| Palmarumycin CP(1) | MCF-7 | Cell Growth Inhibition | 1.0 scielo.brscielo.br |

| PX-916 | MCF-7 | Cellular TrxR Inhibition | 0.25 nih.govaacrjournals.org |

The inhibition of TrxR-1 by Palmarumycin CP(1) has significant downstream consequences for the thioredoxin redox signaling pathway. nih.gov By preventing the reduction of Trx-1, Palmarumycin CP(1) effectively blocks the redox-dependent biological effects of Trx-1 that promote tumor growth. aacrjournals.org The thioredoxin system regulates the activity of several redox-sensitive transcription factors, including p53, NF-κB, and HIF-1. nih.gov The redox activity of Trx-1 is essential for its role in stimulating cancer cell growth and inhibiting apoptosis. aacrjournals.org Therefore, by inhibiting TrxR-1, Palmarumycin CP(1) and its derivatives can disrupt these crucial signaling cascades. nih.govaacrjournals.org

A key consequence of inhibiting the TrxR-1/Trx-1 pathway is the modulation of downstream oncogenic targets that are critical for tumor progression.

Hypoxia-Inducible Factor-1α (HIF-1α) is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. mdpi.com HIF-1α controls the expression of over 100 downstream genes involved in processes such as angiogenesis, glucose metabolism, and cell survival, thereby promoting tumor adaptation and progression. mdpi.com

Research has demonstrated that Trx-1 can increase HIF-1α levels through a redox-dependent mechanism. nih.govaacrjournals.org The inhibition of TrxR-1 by Palmarumycin CP(1) and its analogs can reverse this effect. nih.govaacrjournals.org For instance, treatment of MCF-7 tumor xenografts in mice with the Palmarumycin CP(1) analog prodrug PX-916 led to a decrease in tumor HIF-1α levels. nih.govaacrjournals.org This inhibition of HIF-1α is a direct result of blocking Trx-1 redox signaling, highlighting a critical mechanism by which Palmarumycin CP(1) exerts its antitumor effects. nih.govaacrjournals.org By downregulating HIF-1α, these compounds can potentially inhibit tumor angiogenesis and other adaptive responses to hypoxia. nih.govaacrjournals.orgmdpi.com

Antiproliferative Activity in Cancer Cell Lines

Mouse Mammary Carcinoma Cell Lines (tsFT210)

Research into the antiproliferative effects of palmarumycin analogues has utilized the temperature-sensitive tsFT210 mouse mammary carcinoma cell line. A novel analogue of Palmarumycin CP(1), known as SR-7, was found to significantly block the cell cycle transition in the G2/M phase, but not in the G1 phase. nih.govresearchgate.net This suggests a mechanism of action that interferes with the processes of mitosis.

Further investigation into the molecular mechanism revealed that the inhibitory action of SR-7 does not involve the direct inhibition of critical mitosis-regulating proteins such as cyclin-dependent kinase 1 (Cdk1) or its regulator, the dual-specificity phosphatase Cdc25. nih.gov In fact, Cdk1 was observed to be hypophosphorylated in the presence of SR-7. nih.gov Additionally, SR-7 did not demonstrate significant disruption of tubulin, a key component of the mitotic spindle. nih.gov It failed to hypernucleate bovine tubulin in vitro, did not compete with colchicine (B1669291) for tubulin binding, and only modestly affected GTP-induced assembly. nih.gov The compound also showed nearly equal inhibition of both paclitaxel-sensitive and -resistant cells, and unlike typical tubulin-disrupting agents, it did not cause hyperphosphorylation of the anti-apoptotic protein Bcl-2. nih.gov These findings indicate that SR-7, and by extension, the palmarumycin class of compounds, may inhibit the G2/M transition through a novel mechanism that is independent of significant tubulin disruption. nih.gov

Antimicrobial Activity

Palmarumycin CP(1) is a member of the pentacyclic palmarumycins, which are recognized as structurally unique natural products possessing both antifungal and antibacterial properties. nih.gov While detailed spectrum data for Palmarumycin CP(1) itself is not extensively elaborated in the provided context, related compounds in the palmarumycin family have demonstrated notable antibacterial effects. pitt.edunih.gov For instance, Palmarumycin CP3 has been shown to exhibit greater antibacterial activity compared to Palmarumycins CP1, CP2, and CP4. pitt.edu Generally, palmarumycins show varying degrees of antibacterial activity. pitt.edu

The palmarumycin family of compounds, including Palmarumycin CP(1), is known for its antifungal properties. nih.govnih.gov Palmarumycin C1, a closely related compound, has demonstrated antifungal activity against the phytopathogen Fusarium oxysporum. rsc.org Studies on other palmarumycins, such as CP17 and its analogues, have shown that these compounds exhibit varying levels of inhibition against a range of phytopathogenic fungi, including P. piricola, R. solani, B. cinerea, and C. arachidicolahori. mdpi.com The structural features of these molecules, such as the groups at the C4 position, appear to be crucial for their antifungal activity. researchgate.net

Antileishmanial Activity

Several compounds from the palmarumycin family have been investigated for their activity against Leishmania parasites. While direct data for Palmarumycin CP(1) was not available in the provided search results, related compounds have shown significant antileishmanial effects. Bioassay-guided fractionation of extracts from the endophytic fungus Edenia sp. led to the isolation of several palmarumycins, including Palmarumycin CP2, Palmarumycin CP17, and Palmarumycin CP18, all of which demonstrated inhibitory activity against Leishmania donovani amastigotes. nih.govacs.orgresearchgate.netcapes.gov.br

Specifically, Palmarumycin CP18 was found to have an IC50 value of 0.62 µM against L. donovani amastigotes and showed weak cytotoxicity against Vero cells, indicating a favorable therapeutic index. nih.govacs.orgresearchgate.netresearchgate.net These findings highlight the potential of the palmarumycin scaffold in the development of new antileishmanial agents. nih.govacs.orgresearchgate.net

Enzyme Inhibition Profiles

Palmarumycin CP(1) has been identified as a potent inhibitor of Thioredoxin Reductase-1 (TrxR-1), a key enzyme in the thioredoxin system that regulates cellular redox balance and is a target for cancer therapy. nih.govaacrjournals.orgnih.gov The inhibition of TrxR-1 by Palmarumycin CP(1) and its analogues disrupts the activity of thioredoxin-1 (Trx-1), which is often overexpressed in tumors and is associated with increased cell proliferation and decreased apoptosis. nih.govaacrjournals.org

The inhibitory activity of Palmarumycin CP(1) against human TrxR-1 has been quantified with an IC50 value of 0.35 µM. nih.gov Research has also focused on developing water-soluble prodrugs of palmarumycin analogues to overcome the insolubility of the parent compounds for in vivo applications. nih.govaacrjournals.orgnih.gov These inhibitors are typically NADPH and time-dependent, suggesting an irreversible interaction with the enzyme, likely at the selenocysteine-containing catalytic site. aacrjournals.org The inhibition of TrxR-1 by palmarumycin-based compounds has been shown to block downstream signaling pathways, including those involving hypoxia-inducible factor-1alpha (HIF-1α) and vascular endothelial growth factor (VEGF), leading to antitumor effects. nih.govaacrjournals.orgnih.gov

Inhibition of Human TrxR-1 and MCF-7 Cell Growth by Palmarumycin CP(1) and its Analogues

| Compound | Inhibition of human TrxR-1 IC50 (µM) | Inhibition of MCF-7 breast cancer cell growth IC50 (µM) |

|---|---|---|

| Palmarumycin CP(1) | 0.35 | 1.0 |

| PX-911 | 3.2 | 9.2 |

| PX-916 | 0.28 | 3.1 |

| PX-960 | 0.27 | 4.1 |

Data sourced from Molecular Cancer Therapeutics (2006) nih.gov

Carbonic Anhydrase

Palmarumycin CP(1) belongs to the spirobisnaphthalene class of natural products. Research into the biological activities of this class has revealed inhibitory effects against human carbonic anhydrase (hCA) isoforms I and II. researchgate.net Carbonic anhydrases are metalloenzymes that play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov

A study investigating a series of spirobisnaphthalene derivatives demonstrated that these compounds effectively inhibit both cytosolic hCA isoforms. tandfonline.com The inhibitory potencies, represented by the inhibition constant (Kᵢ), were found to be in the micromolar range for both isoforms. tandfonline.com For hCA I, the Kᵢ values for the tested spirobisnaphthalenes ranged from 1.60 µM to 460.42 µM. researchgate.net The same group of compounds exhibited Kᵢ values between 0.39 µM and 419.42 µM against hCA II. researchgate.net These findings suggest that spirobisnaphthalenes, as a chemical class, are capable of inhibiting these key enzymes. tandfonline.com However, the specific inhibitory constant (Kᵢ) for Palmarumycin CP(1) against carbonic anhydrase isoforms was not explicitly detailed in the reviewed literature.

Table 1: Inhibitory Activity of Spirobisnaphthalene Derivatives against Human Carbonic Anhydrase (hCA) Isoforms

| Isoform | Range of Inhibition Constants (Kᵢ) |

|---|---|

| hCA I | 1.60 - 460.42 µM |

| hCA II | 0.39 - 419.42 µM |

Data sourced from a study on a series of spirobisnaphthalene derivatives. researchgate.net

Radical Scavenging Properties

The antioxidant potential of palmarumycins has been a subject of scientific investigation, particularly their ability to act as radical scavengers. nih.gov Radical scavenging is a key mechanism of antioxidants, which neutralize potentially harmful free radicals by donating an electron or hydrogen atom. nih.gov The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate this activity, where a lower IC₅₀ value indicates higher antioxidant potency. researchgate.net

While specific DPPH radical scavenging data for Palmarumycin CP(1) is not prominently available in the reviewed scientific literature, studies on closely related analogues provide insight into the antioxidant capacity of this compound class. For instance, Palmarumycin C3 has demonstrated notable antioxidant activity in various assays. informaticsjournals.co.in The investigation of different palmarumycins suggests that structural features, such as the presence and position of hydroxyl groups, can influence their biological activities. researchgate.net

Furthermore, Palmarumycin CP(1) has been identified as a potent inhibitor of thioredoxin reductase (TrxR). jomes.orgnih.gov The thioredoxin system, which includes TrxR, is a major antioxidant system in the body, crucial for regulating cellular redox balance and protecting against oxidative stress by reducing oxidized proteins. nih.gov The inhibition of TrxR by Palmarumycin CP(1) underscores its involvement in cellular redox processes, which is mechanistically linked to antioxidant functions. jomes.org

Structure Activity Relationship Sar Studies of Palmarumycin Cp 1 and Analogs

Identification of Key Structural Motifs for Biological Activity

Several key structural components of the Palmarumycin CP(1) molecule have been identified as critical for its biological activity. These include the spiroketal linkage, the naphthoquinone and partially reduced naphthalene (B1677914) units, and various substituents on the aromatic rings.

The spiroketal moiety, which connects the two naphthalene systems, is a defining feature of palmarumycins and is considered essential for their biological activity. mdpi.comtandfonline.com This rigid, three-dimensional structure plays a crucial role in the molecule's ability to interact with its biological targets. tandfonline.com The specific stereochemistry of the spiroketal center can also influence the compound's potency and selectivity. pitt.edu Studies involving the synthesis of various spirobisnaphthalene analogs have consistently highlighted the importance of this core structure. rsc.orgrsc.org The oxidative dimerization of 1,8-dihydroxynaphthalene is a key step in the biosynthesis of the spiroketal linkage. nih.govresearchgate.net

Substituents on the naphthalene rings, particularly hydroxyl and methoxy (B1213986) groups, have a profound effect on the biological activity of palmarumycins. For instance, the presence and position of hydroxyl groups can influence the molecule's ability to form hydrogen bonds with its target, as well as its solubility and pharmacokinetic properties.

In a study on Palmarumycin CP₁₇ and its 8-methoxy analogue, it was found that the hydroxyl or methoxyl group at the C-8 position did not significantly impact antifungal activities against several phytopathogens. mdpi.com However, other research has suggested that an oxygen function at the C-5 position, as seen in some palmarumycin analogs, can be important for activity. nih.govresearchgate.net The strategic placement of these functional groups is a key area of investigation in the development of more potent and selective palmarumycin analogs.

The introduction of halogen atoms, particularly chlorine, into the palmarumycin scaffold has been shown to significantly enhance biological activity in certain contexts. rsc.org For example, studies on Palmarumycin B6 analogs revealed that the presence of a chlorine atom at the C-6 position was crucial for its larvicidal activity against Aedes albopictus. rsc.orgrsc.orgresearchgate.net Specifically, 6-chloro-5-hydroxy-2,3-dihydro-4H-spiro[naphthalene-1,2'-naphtho[1,8-de] rsc.orgnih.govdioxin]-4-one was identified as a potent analog. researchgate.netsioc-journal.cn

Further research has indicated that compounds with a chlorine atom at the C-3 position exhibit stronger cytotoxic activity than their non-chlorinated counterparts. rsc.org This highlights the profound effect that even a single chlorine atom can have on the biological profile of these complex natural products. chemrxiv.org The synthesis of various chlorinated palmarumycin analogs continues to be an active area of research aimed at developing compounds with improved therapeutic potential. dtic.mil

Analogue-Specific SAR Insights

To further explore the therapeutic potential of palmarumycins, researchers have synthesized and evaluated a variety of analogs, including prodrugs designed to improve physicochemical properties such as solubility.

A significant challenge in the development of palmarumycin-based therapeutic agents has been their poor water solubility, which has limited their in vivo application. nih.govaacrjournals.org To address this, water-soluble prodrugs have been developed. PX-916 is a notable example of a water-soluble prodrug of a Palmarumycin CP(1) analog. nih.govaacrjournals.orgnih.gov

PX-916 is designed to be stable at acidic pH, allowing for intravenous administration, and to rapidly release the active parent compound at physiological pH and in plasma. nih.govaacrjournals.orgnih.gov This prodrug strategy has proven effective, as PX-916 has demonstrated potent inhibition of thioredoxin reductase-1 (TrxR-1), an important target in cancer therapy. nih.govaacrjournals.orgnih.gov The development of PX-916 showcases how SAR insights can be applied to overcome the limitations of natural products and generate clinically viable drug candidates. nih.gov

Interactive Data Table: SAR of Palmarumycin Analogs

The table below summarizes the structure-activity relationship data for selected Palmarumycin analogs, highlighting the impact of different structural modifications on their biological activity.

| Compound | Key Structural Features | Biological Activity | Reference |

| Palmarumycin CP(1) | Naphthoquinone spiroketal | Potent inhibitor of TrxR-1 | nih.govaacrjournals.org |

| Palmarumycin B6 Analog (6-chloro) | Chlorine atom at C-6 | Enhanced larvicidal activity | researchgate.netsioc-journal.cn |

| Palmarumycin Analog (C-3 chloro) | Chlorine atom at C-3 | Stronger cytotoxic activity | rsc.org |

| Palmarumycin CP₁₇ | Hydroxyl group at C-8 | Antifungal activity | mdpi.com |

| Palmarumycin CP₁₇ (8-methoxy analog) | Methoxy group at C-8 | Similar antifungal activity to CP₁₇ | mdpi.com |

| PX-916 | Water-soluble prodrug | Potent inhibitor of TrxR-1, antitumor activity | nih.govaacrjournals.orgnih.gov |

SAR of Cell Cycle Inhibitors (e.g., SR-7)

A notable analog of palmarumycin CP(1), designated as SR-7, has been a focal point of structure-activity relationship (SAR) studies concerning cell cycle inhibition. researchgate.net Research has demonstrated that SR-7 effectively blocks the mammalian cell cycle transition at the G2/M phase. researchgate.netdtic.mil This activity is significant as it appears to operate through a mechanism distinct from that of prominent tubulin-disrupting agents. researchgate.net

SR-7, chemically identified as 8-(furan-3ylmethoxy)-1-oxo-1,4-dihydronaphthalene-4-spiro-2Ј-naphtho[1Љ, 8Љ-de][1Ј,3Ј]dioxin, maintains the antiproliferative efficacy of its parent compound, palmarumycin CP(1), against various cancer cell lines, including MCF-7 and MDA-MB-231 human breast cancer cells. researchgate.netpitt.edu SAR studies within the palmarumycin series have revealed that while many analogs exhibit antiproliferative properties, there isn't always a direct correlation between this activity and the inhibition of the thioredoxin (Trx) and thioredoxin reductase (TrxR) system. dtic.milpitt.edu This suggests that the cytotoxic effects of some analogs may stem from interactions with multiple cellular targets or variations in cellular uptake and metabolism. dtic.mil

Further investigations into the mechanism of SR-7 have shown that it does not hypernucleate bovine tubulin in vitro, nor does it compete with colchicine (B1669291) for tubulin binding. researchgate.net Additionally, it only moderately affects GTP-induced tubulin assembly and shows similar inhibitory effects on both paclitaxel-sensitive and -resistant cells. researchgate.net Unlike many tubulin-disrupting agents, SR-7 does not induce hyperphosphorylation of the anti-apoptotic protein Bcl-2. researchgate.net These findings underscore that SR-7 represents a novel chemical scaffold for inhibiting the G2/M transition through a pathway independent of significant tubulin disruption. researchgate.net

Antimicrobial SAR of Palmarumycin C2 and C3

The antimicrobial structure-activity relationships of palmarumycin C2 and C3, two spirobisnaphthalene compounds related to palmarumycin CP(1), have been investigated. researchgate.netnih.gov Both compounds have demonstrated notable antibacterial activity against a range of bacteria. researchgate.net

In comparative studies, palmarumycin C3 consistently exhibits stronger antimicrobial and antioxidant activities than palmarumycin C2. researchgate.netnih.gov The minimum inhibitory concentration (MIC) values for both compounds against several bacterial strains, including Bacillus subtilis, indicate their potential as antibacterial agents. researchgate.net For instance, the MIC values of palmarumycin C2 and C3 against Bacillus subtilis were reported as 12.5 µg/ml and 1.56 µg/ml, respectively, highlighting the superior activity of C3. researchgate.net

The structural differences between palmarumycin C2 and C3 are key to understanding their differential activity. While both share the core spirobisnaphthalene skeleton, subtle variations in their functional groups likely account for the observed differences in their antimicrobial potency. nih.govcanterbury.ac.nz The specific structural features responsible for the enhanced activity of palmarumycin C3 are a subject of ongoing research, but it is clear that minor chemical modifications can significantly impact the biological profile of these compounds. researchgate.netnih.gov

SAR of Decaspirones and their Trans Ring Fusion

Decaspirones represent a class of compounds structurally related to the palmarumycins, with a key distinguishing feature: a trans ring fusion in their spirodioxynaphthalene skeleton. researchgate.netacs.org This is in contrast to the more common cis ring fusion found in many other palmarumycin-type compounds. The discovery of decaspirones A-E, isolated from the freshwater aquatic fungus Decaisnella thyridioides, provided a new perspective on the structural diversity and SAR of this family of natural products. researchgate.netacs.org

Decaspirones A-E have demonstrated potent antifungal and antibacterial activities. researchgate.netacs.org For example, decaspirones F and G have shown modest activity against Pseudomonas aeruginosa and Lactococcus lacti, respectively. researchgate.net The SAR of this subclass suggests that the trans fusion is compatible with, and in some cases may enhance, antimicrobial properties. The structural variations among the different decaspirones, such as the acetylation of hydroxyl groups at different positions, further contribute to the diversity of their biological activity. researchgate.net For instance, decaspirone B differs from decaspirone A by the reduction of a carbonyl group and acetylation of a hydroxyl group. researchgate.net These findings indicate that both the core ring fusion stereochemistry and peripheral functional group modifications are critical determinants of the biological activity of decaspirones.

Computational Approaches in SAR Elucidation (e.g., in silico screening, molecular docking)

Computational methods, such as in silico screening and molecular docking, have become invaluable tools for elucidating the structure-activity relationships of palmarumycin CP(1) and its analogs. mdpi.com These approaches facilitate the rapid screening of large virtual libraries of compounds against specific biological targets, predicting binding affinities and modes of interaction, thereby guiding the synthesis of more potent and selective molecules. mdpi.comsilicos-it.be

For instance, molecular docking studies have been employed to investigate the potential of palmarumycin CP(1) as an inhibitor of the main protease (Mpro) of SARS-CoV-2. unsri.ac.id In one such study, palmarumycin CP(1) exhibited a promising binding affinity of -8.2 kcal/mol, which was better than the control compound, azithromycin. unsri.ac.id Such in silico experiments help to prioritize compounds for further experimental testing and provide insights into the key structural features required for activity. mdpi.comunsri.ac.id

Future Research Directions and Translational Perspectives for Palmarumycin Cp 1

Exploration of Undiscovered Bioactivities and Therapeutic Applications

While initial studies have highlighted the antifungal and antibacterial properties of palmarumycins, the full spectrum of Palmarumycin CP(1)'s bioactivities remains largely unexplored. researchgate.netnih.gov Future research should focus on screening Palmarumycin CP(1) and its derivatives against a wider array of biological targets. This includes investigating its potential as an antiviral, anti-parasitic, or anti-inflammatory agent. Given that related spirobisnaphthalene compounds have shown antileishmanial activity, this is a particularly promising area for investigation. mdpi.com

Furthermore, the initial discovery of its potent and selective inhibition of thioredoxin reductase, a key enzyme in cellular redox balance, opens the door to significant therapeutic applications, particularly in oncology. pitt.edunih.gov The thioredoxin system is often overexpressed in cancer cells, contributing to increased proliferation and decreased apoptosis. nih.gov Therefore, Palmarumycin CP(1) and its analogs warrant further investigation as potential anticancer agents, both as monotherapies and in combination with existing treatments.

Advanced Biosynthetic Pathway Elucidation and Engineering for Sustainable Production

The natural production of Palmarumycin CP(1) by fungal endophytes is often low, hindering large-scale studies and clinical development. scispace.com A critical area of future research is the complete elucidation of its biosynthetic pathway. Recent studies have identified a putative type 1 iterative polyketide synthase (PKS) gene cluster responsible for palmarumycin biosynthesis. frontiersin.org Further genomic and metabolomic analyses are needed to fully characterize all the enzymatic steps involved.

Once the pathway is understood, metabolic engineering strategies can be employed for sustainable and high-yield production. This could involve overexpressing key biosynthetic genes, knocking out competing pathways, and optimizing fermentation conditions. The use of epigenetic modifiers to enhance the production of secondary metabolites in fungi also presents a promising strategy. mdpi.com Developing a robust and scalable production platform is essential for the translational progression of Palmarumycin CP(1).

Development of Novel Synthetic Methodologies for Accessing Diverse Palmarumycin CP(1) Scaffolds

The complex, three-dimensional spiroketal structure of Palmarumycin CP(1) presents a significant synthetic challenge. researchgate.net To date, several total syntheses have been reported, often employing strategies such as direct acetalization, oxidative cyclization, and Diels-Alder reactions. mdpi.comrsc.orgrsc.orgrsc.org Future research should focus on developing more efficient and stereoselective synthetic routes. This will not only facilitate access to Palmarumycin CP(1) itself but also enable the creation of a diverse library of analogs with modified scaffolds.

Key synthetic challenges to address include the construction of the spiroketal core and the controlled introduction of various functional groups. mdpi.com The development of novel catalytic methods and the application of modern synthetic strategies, such as flow chemistry, could significantly improve the efficiency and scalability of the synthesis. Access to a wider range of structurally diverse analogs is crucial for comprehensive structure-activity relationship studies.

Comprehensive SAR Studies to Guide Rational Drug Design and Optimization

Understanding the relationship between the structure of Palmarumycin CP(1) and its biological activity (Structure-Activity Relationship, or SAR) is paramount for rational drug design. Limited SAR studies have been conducted on synthetic analogs, revealing that modifications to the naphthalene (B1677914) rings can impact bioactivity. researchgate.netpitt.edu For instance, some analogs have shown potent and selective inhibition of thioredoxin and thioredoxin reductase, as well as antiproliferative activity against human breast cancer cell lines. pitt.edu

Future research should involve the systematic synthesis and biological evaluation of a broad range of Palmarumycin CP(1) analogs. This will help to identify the key pharmacophoric features responsible for its activity and guide the design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. For example, the development of water-soluble prodrugs has been explored to overcome the poor solubility of the parent compound, a significant hurdle for in vivo applications. nih.govscispace.com

Investigation of Synergistic Effects with Established Bioactive Agents

The potential of Palmarumycin CP(1) as a therapeutic agent may be significantly enhanced when used in combination with other established drugs. Investigating synergistic effects is a crucial translational perspective. For instance, as an inhibitor of thioredoxin reductase, Palmarumycin CP(1) could potentially sensitize cancer cells to radiotherapy or chemotherapy agents that induce oxidative stress.

Future studies should explore combination therapies in various disease models. This would involve in vitro and in vivo testing of Palmarumycin CP(1) alongside a panel of approved drugs for cancer, infectious diseases, and inflammatory conditions. Identifying synergistic interactions could lead to more effective treatment regimens with potentially lower doses and reduced side effects.

常见问题

Q. What are the established synthetic routes for Palmarumycin CP(1), and what key intermediates are involved?

Palmarumycin CP(1) is synthesized via oxidation and demethylation steps. For example, t-BuOOH in benzene oxidizes precursor compounds to generate intermediates like compound 9 , which is further oxidized with DDQ to form 10 . Subsequent demethylation with β-bromocatecholborane yields Palmarumycin CP(1) . Critical intermediates include spiroketal and naphthalene diol derivatives, which are structurally validated through NMR and HRESIMS .

Q. How is Palmarumycin CP(1) structurally characterized, and what analytical techniques are essential for its identification?

Structural elucidation relies on 1H/13C NMR , HRESIMS , and X-ray crystallography . For instance, stereochemical assignments (e.g., C-2 configuration) are confirmed via NOESY correlations and X-ray diffraction data . NMR chemical shifts for spiroketal protons (δ 5.2–5.8 ppm) and aromatic protons (δ 6.8–7.5 ppm) are diagnostic markers .

Q. What bioactivities have been reported for Palmarumycin CP(1), and what assays are used to validate them?

Palmarumycin CP(1) exhibits antifungal, antibacterial, and anti-leishmanial activities. For example, its IC50 against Leishmania donovani amastigotes is 3.93 µM, assessed via macrophage-based assays . Antifungal activity against Fusarium oxysporum is tested using agar diffusion methods, with inhibition zones quantified at 10 µg/mL .

Advanced Research Questions

Q. How can stereochemical challenges in Palmarumycin CP(1) synthesis be addressed, particularly during epoxidation and reduction steps?

Stereoselective epoxidation of Palmarumycin CP(1) is achieved using N-benzylcinchoninium chloride as a chiral catalyst. At 0°C, enantiomeric excess (ee) improves to 97.9%, compared to 90.7% at 25°C . Organoselenium-mediated reduction preserves the C-2 configuration, avoiding racemization during spiroketal formation .

Q. What contradictions exist in reported bioactivity data for Palmarumycin CP(1), and how can experimental design resolve them?

Discrepancies in anti-leishmanial IC50 values (e.g., 3.93 µM vs. 23.5 µM in macrophages) may arise from differences in parasite strains or assay conditions . To resolve this, use standardized L. donovani strains (e.g., MHOM/ET/67/L82) and include positive controls like amphotericin B in dose-response experiments .

Q. How can computational methods enhance the understanding of Palmarumycin CP(1)’s mechanism of action?

Molecular docking (e.g., against SARS-CoV-2 M<sup>pro</sup> [PDB:6LU7]) reveals binding affinities (-8.2 kcal/mol) and key interactions (e.g., hydrogen bonding with Glu166) . ADME-Tox predictions (SwissADME) assess drug-likeness, focusing on logP (<5) and bioavailability scores (>0.55) .

Methodological and Experimental Design

Q. What frameworks (e.g., PICOT, FINER) are suitable for formulating research questions on Palmarumycin CP(1)’s bioactivity?

- PICOT :

- Population: Leishmania donovani amastigotes.

- Intervention: Palmarumycin CP(1) at 5–50 µM.

- Comparison: Amphotericin B (1 µM).

- Outcome: Reduction in parasite load (IC50).

- Time: 72-hour incubation .

Q. How can researchers optimize reaction conditions for scaling Palmarumycin CP(1) synthesis?

- Temperature : Lower temperatures (0°C) improve stereoselectivity .

- Catalyst screening : Test cinchona alkaloids (e.g., quinine derivatives) for higher ee .

- Solvent systems : Benzene/t-BuOOH for oxidation; methanol/water for recrystallization .

Data Analysis and Validation

Q. What strategies validate the purity and stability of Palmarumycin CP(1) in biological assays?

- HPLC-DAD : Monitor degradation under physiological conditions (pH 7.4, 37°C) .

- Stability-indicating assays : Use LC-MS to detect hydrolysis products (e.g., diol derivatives) .

Q. How can researchers address isomerization artifacts during structural characterization?

- Dynamic NMR : Track epimerization at C-3/C-4 in DMSO-d6 at 50°C .

- X-ray diffraction : Resolve ambiguous NOE signals (e.g., Guignardin E vs. its C-3 epimer) .

Ethical and Reproducibility Considerations

Q. What ethical guidelines apply to in vivo testing of Palmarumycin CP(1) derivatives?

Follow OECD 423 for acute toxicity screening and obtain approval from institutional animal care committees (IACUC). Document mortality rates and humane endpoints in larvicidal assays (e.g., Aedes aegypti LC50 = 32.7 µM) .

Q. How can researchers ensure reproducibility in total synthesis protocols?

- Detailed SOPs : Include step-by-step TLC monitoring (Rf values) and quenching conditions .

- Open-data practices : Share crystallographic data (CCDC deposition codes) and raw NMR spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。